beta-Amyloid (1-42), rat
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Overview
Description
The compound “beta-Amyloid (1-42), rat” is a peptide composed of a sequence of amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Scientific Research Applications
Peptides like “beta-Amyloid (1-42), rat” have numerous applications in scientific research:
Chemistry: Used as building blocks for the synthesis of larger proteins and as models for studying protein folding and interactions.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Potential therapeutic agents for diseases like cancer, diabetes, and infectious diseases.
Industry: Used in the development of biosensors, drug delivery systems, and as additives in cosmetics and food products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “beta-Amyloid (1-42), rat” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence, activated by reagents like HBTU or DIC.
Cleavage: Final removal of the peptide from the resin and deprotection of side chains using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can efficiently produce large quantities of peptides with high purity. Additionally, recombinant DNA technology can be used to produce peptides by expressing them in microbial systems like E. coli.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like methionine can be oxidized to form sulfoxides or sulfones.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Fluorescent dyes like FITC or biotinylation reagents.
Major Products
The major products of these reactions depend on the specific modifications. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as receptors, enzymes, and ion channels. For example, peptides can bind to cell surface receptors and trigger intracellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Peptides can be compared with other similar compounds such as:
Proteins: Larger and more complex than peptides, with more diverse functions.
Peptidomimetics: Synthetic compounds that mimic the structure and function of peptides but with enhanced stability and bioavailability.
Amino Acids: The building blocks of peptides and proteins, with simpler structures and functions.
Similar compounds include:
Insulin: A peptide hormone involved in glucose regulation.
Glucagon: A peptide hormone that raises blood glucose levels.
Oxytocin: A peptide hormone involved in social bonding and reproduction.
This detailed article provides a comprehensive overview of the compound “beta-Amyloid (1-42), rat” and its significance in various fields
Properties
CAS No. |
166090-74-0 |
---|---|
Molecular Formula |
C199H307N53O59S |
Molecular Weight |
4418 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-4-amino-1-[[(2R)-6-amino-1-[[2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[(2-amino-3-carboxypropanoyl)amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C199H307N53O59S/c1-28-105(20)161(191(303)216-91-146(261)223-127(72-97(4)5)179(291)233-126(67-71-312-27)177(289)245-155(99(8)9)189(301)214-86-142(257)210-87-148(263)244-157(101(12)13)194(306)249-160(104(18)19)195(307)252-162(106(21)29-2)196(308)222-111(26)198(310)311)251-197(309)163(107(22)30-3)250-166(278)108(23)219-143(258)88-211-168(280)119(56-43-45-68-200)229-184(296)135(81-141(204)256)239-188(300)139(94-254)226-147(262)92-215-190(302)156(100(10)11)246-187(299)137(83-154(274)275)240-175(287)124(61-65-150(266)267)228-165(277)110(25)221-178(290)131(76-114-52-39-33-40-53-114)237-181(293)132(77-115-54-41-34-42-55-115)242-193(305)159(103(16)17)248-186(298)128(73-98(6)7)235-171(283)120(57-44-46-69-201)230-173(285)122(59-63-140(203)255)231-183(295)134(79-117-85-208-96-218-117)238-172(284)121(58-47-70-209-199(205)206)234-192(304)158(102(14)15)247-176(288)125(62-66-151(268)269)232-180(292)130(75-113-50-37-32-38-51-113)224-144(259)90-213-170(282)138(93-253)243-185(297)136(82-153(272)273)241-182(294)133(78-116-84-207-95-217-116)225-145(260)89-212-169(281)129(74-112-48-35-31-36-49-112)236-174(286)123(60-64-149(264)265)227-164(276)109(24)220-167(279)118(202)80-152(270)271/h31-42,48-55,84-85,95-111,118-139,155-163,253-254H,28-30,43-47,56-83,86-94,200-202H2,1-27H3,(H2,203,255)(H2,204,256)(H,207,217)(H,208,218)(H,210,257)(H,211,280)(H,212,281)(H,213,282)(H,214,301)(H,215,302)(H,216,303)(H,219,258)(H,220,279)(H,221,290)(H,222,308)(H,223,261)(H,224,259)(H,225,260)(H,226,262)(H,227,276)(H,228,277)(H,229,296)(H,230,285)(H,231,295)(H,232,292)(H,233,291)(H,234,304)(H,235,283)(H,236,286)(H,237,293)(H,238,284)(H,239,300)(H,240,287)(H,241,294)(H,242,305)(H,243,297)(H,244,263)(H,245,289)(H,246,299)(H,247,288)(H,248,298)(H,249,306)(H,250,278)(H,251,309)(H,252,307)(H,264,265)(H,266,267)(H,268,269)(H,270,271)(H,272,273)(H,274,275)(H,310,311)(H4,205,206,209)/t105?,106?,107?,108-,109+,110+,111-,118?,119-,120+,121+,122+,123+,124-,125+,126-,127-,128+,129+,130+,131+,132+,133+,134+,135-,136+,137-,138+,139-,155-,156-,157-,158+,159+,160-,161-,162-,163-/m1/s1 |
InChI Key |
HAWSUONKNKRLRH-ANECVMDESA-N |
Isomeric SMILES |
CCC(C)[C@H](C(=O)N[C@H](C(C)CC)C(=O)NCC(=O)N[C@H](CC(C)C)C(=O)N[C@H](CCSC)C(=O)N[C@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@H](C(C)CC)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](C)NC(=O)CNC(=O)[C@@H](CCCCN)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CO)NC(=O)CNC(=O)[C@@H](C(C)C)NC(=O)[C@@H](CC(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC5=CNC=N5)NC(=O)CNC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C(CC(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CNC=N5)NC(=O)CNC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CNC=N5)NC(=O)CNC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
sequence |
One Letter Code: DAEFGHDSGFEVRHQKLVFFAEDVGSNKGAIIGLMVGGVVIA |
Synonyms |
Amyloid β-peptide (1-42) (rat) |
Origin of Product |
United States |
Q1: What were the main findings regarding the effects of juniper volatile oil on anxiety and depression in the rat model of Alzheimer's disease?
A1: Inhalation of juniper volatile oil demonstrated significant anxiolytic and antidepressant-like effects in rats treated with Aβ (1-42) []. The study utilized the elevated plus-maze and forced swimming tests to evaluate these effects. In the elevated plus-maze test, treated rats showed increased exploratory activity, spent more time in the open arm, and had a higher number of entries into the open arm. In the forced swimming test, treated rats exhibited increased swimming time and decreased immobility time, indicating reduced despair-like behavior.
Q2: Did the researchers observe any antioxidant effects of the volatile oils?
A2: Yes, both juniper volatile oil [] and coriander volatile oil [] demonstrated antioxidant potential. Juniper volatile oil attenuated oxidative stress in the rat amygdala by increasing superoxide dismutase, glutathione peroxidase, and catalase activities, while also increasing total reduced glutathione content and decreasing protein carbonyl and malondialdehyde levels []. While the specific antioxidant mechanisms of coriander volatile oil were not investigated in the provided abstract, its inhalation also led to a decrease in oxidative status [].
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